- One-pot synthesis of S-(-)-(1,1'-binaphthalene)-2,2'-diol catalyzed by Cu(II)-tyrosine ethyl ester complexes, Youji Huaxue, 2003, 23(12), 1422-1424

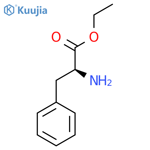

Cas no 949-67-7 (L-Tyrosine Ethyl Ester)

L-Tyrosine Ethyl Ester Propriedades químicas e físicas

Nomes e Identificadores

-

- Ethyl L-tyrosinate

- ethyl tyrosinate

- H-Tyr-OEt

- Tyrosineethylester

- L-Tyrosine ethyl ester

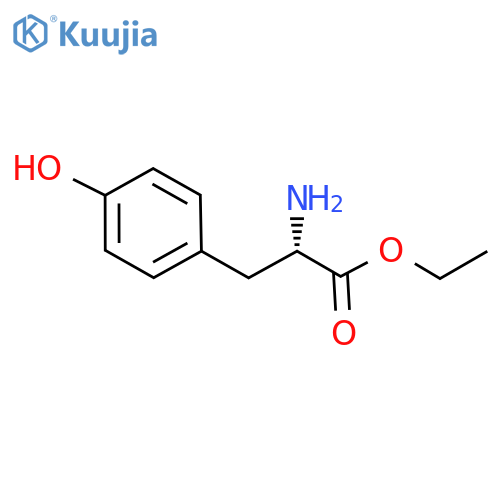

- (S)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate

- H-Tyr-OEt (free base)

- <small>L<

- ethyl tyrosine ester

- L-Tyr-OEt

- L-Tyr-OEtHC

- L-Tyrosine ethyl

- TYROSINE-OET

- Tyrosine ethyl ester

- L-Tyrosine, ethyl ester

- Tyr-OEt

- 17RPW76A9G

- SBBWEQLNKVHYCX-JTQLQIEISA-N

- ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate

- L-tyrosine ethyl ester free base

- ethyl-l-tyrosine

- L-TyrosineEthylEster

- L tyrosine ethyl ester

- Ethyl 2-amino-3-(4-hydroxyphenyl)

- L-Tyrosine ethyl ester (ACI)

- L

- Tyrosine, ethyl ester, L- (6CI, 8CI)

- (S)-Tyrosine ethyl ester

- Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate

- NSC 519993

- UNII-17RPW76A9G

- 949-67-7

- C01458

- AKOS005716948

- T0551

- L-TYROSINE ETHYLESTER

- BBL009720

- CHEMBL292389

- EN300-4207604

- (s)-2-amino-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

- Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate #

- AKOS015838771

- SCHEMBL242947

- NS00042880

- EINECS 213-442-6

- CHEBI:9798

- MFCD00063046

- H10794

- CS-0137959

- STL141085

- (L)-tyrosine ethyl ester

- Q27108499

- DTXSID20883574

- L-Tyrosine ethyl ester; Tyrosine, ethyl ester, L- (6CI,8CI); (S)-Tyrosine ethyl ester; Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate; Ethyl L-tyrosinate; NSC 519993

- NSC-519993

- Q-101737

- AS-12776

- L-Tyrosine Ethyl Ester

-

- MDL: MFCD00063046

- Inchi: 1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1

- Chave InChI: SBBWEQLNKVHYCX-JTQLQIEISA-N

- SMILES: [C@@H](N)(C(OCC)=O)CC1C=CC(O)=CC=1

Propriedades Computadas

- Massa Exacta: 209.10500

- Massa monoisotópica: 209.105193

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 5

- Complexidade: 200

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.6

- Carga de Superfície: 0

- Superfície polar topológica: 72.6

- Contagem de Tautomeros: 2

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.177 g/cm3

- Ponto de Fusão: 102.0 to 105.0 deg-C

- Ponto de ebulição: 343.3 ºC at 760 mmHg

- Ponto de Flash: 161.4 ºC

- Índice de Refracção: 17.5 ° (C=5, EtOH)

- PSA: 72.55000

- LogP: 1.52540

- Solubilidade: Not determined

- Rotação Específica: +20.5° (c=1% in Ethanol)

L-Tyrosine Ethyl Ester Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315; H319; H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGK Alemanha:3

- Instrução de Segurança: 24/25

- TSCA:Yes

- Condição de armazenamento:Store long-term at -20°C

L-Tyrosine Ethyl Ester Dados aduaneiros

- CÓDIGO SH:2922509090

- Dados aduaneiros:

China Customs Code:

2922509090Overview:

2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

L-Tyrosine Ethyl Ester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| City Chemical | T1325-50GM |

Tyrosine Ethyl Ester |

949-67-7 | MP104-106deg | 50gm |

$231.31 | 2023-09-19 | |

| TRC | T966363-500mg |

L-Tyrosine Ethyl Ester |

949-67-7 | 500mg |

$ 65.00 | 2022-06-02 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66352-25g |

L-Tyrosine ethyl ester, 95% |

949-67-7 | 95% | 25g |

¥3443.00 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208599-25g |

L-Tyrosine ethyl ester |

949-67-7 | 97% | 25g |

¥225.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D509670-10g |

Ethyl L-tyrosinate |

949-67-7 | 97% | 10g |

$235 | 2023-08-31 | |

| Chemenu | CM344336-100g |

L-Tyrosine ethyl ester |

949-67-7 | 95%+ | 100g |

$343 | 2022-05-27 | |

| Enamine | EN300-4207604-2.5g |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

949-67-7 | 2.5g |

$754.0 | 2023-05-25 | ||

| Enamine | EN300-4207604-0.1g |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

949-67-7 | 0.1g |

$339.0 | 2023-05-25 | ||

| Enamine | EN300-4207604-0.25g |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

949-67-7 | 0.25g |

$354.0 | 2023-05-25 | ||

| Fluorochem | 222228-5g |

Ethyl L-tyrosinate |

949-67-7 | 95% | 5g |

£25.00 | 2022-02-28 |

L-Tyrosine Ethyl Ester Método de produção

Synthetic Routes 1

1.2 Reagents: Ammonia Solvents: Water ; pH 8

Synthetic Routes 2

Synthetic Routes 3

- Ultrasound-Assisted Synthesis, Antifungal Activity against Fusarium oxysporum, and Three-Dimensional Quantitative Structure-Activity Relationship of N,S-Dialkyl Dithiocarbamates Derived from 2-Amino Acids, ACS Omega, 2019, 4(9), 13710-13720

Synthetic Routes 4

1.2 Reagents: Disodium sulfide Solvents: Water ; 20 - 23 °C

1.3 Reagents: Sulfuric acid Solvents: Dichloromethane , Water ; 20 - 23 °C; 1 h, 20 - 23 °C

1.4 Reagents: Trisodium phosphate , Oxygen Solvents: Water ; 10 min, neutralized, 20 - 23 °C

- A Bioinspired Synthesis of Polyfunctional Indoles, Angewandte Chemie, 2018, 57(37), 11963-11967

Synthetic Routes 5

1.2 Reagents: Ammonia Solvents: Diethyl ether , Water ; 2 h, neutralized, rt

- Characterization and cytotoxicity evaluation of biocompatible amino acid esters used to convert salicylic acid into ionic liquids, International Journal of Pharmaceutics (Amsterdam, 2018, 546(1-2), 31-38

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

- Design, Synthesis, and Biological Evaluation of New Peripheral 5HT2A Antagonists for Nonalcoholic Fatty Liver Disease, Journal of Medicinal Chemistry, 2020, 63(8), 4171-4182

Synthetic Routes 9

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

- Inhibition of acetylcholinesterase by coumarin-linked amino acids synthesized via triazole associated with molecule partition coefficient, Journal of the Brazilian Chemical Society, 2021, 32(3), 652-664

Synthetic Routes 10

- Reaction Tracking and High-Throughput Screening of Active Compounds in Combinatorial Chemistry by Tandem Mass Spectrometry Molecular Networking, Analytical Chemistry (Washington, 2021, 93(4), 2456-2463

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 80 °C → 0 °C; pH 8.5 - 9, 0 °C

- Preparation of D-tyrosine by forming tartaric acid dityrosine ester diastereomeric salt, Youji Huaxue, 2006, 26(1), 69-76

Synthetic Routes 14

L-Tyrosine Ethyl Ester Raw materials

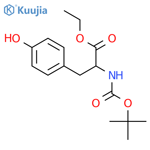

- (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

- ethyl (2S)-2-amino-3-phenylpropanoate

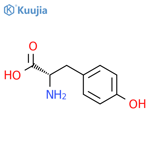

- L-Tyrosine

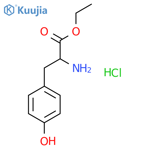

- H-Tyr-OEt.HCl

L-Tyrosine Ethyl Ester Preparation Products

L-Tyrosine Ethyl Ester Literatura Relacionada

-

1. Thiol–ene photoimmobilization of chymotrypsin on polysiloxane gels for enzymatic peptide synthesisMeng Wang,Jun Xing,Yu-Tang Sun,Ling-Xiang Guo,Bao-Ping Lin,Hong Yang RSC Adv. 2018 8 11843

-

2. 518. The synthesis of thyroxine and related compounds. Part XV. The preparation of thyronines from iodonium salts and derivatives of 3,5-disubstituted tyrosinesA. Dibbo,L. Stephenson,T. Walker,W. K. Warburton J. Chem. Soc. 1961 2645

-

3. Reactivity of conjugated azoalkenes towards α-amino acid ethyl estersSilvano Bozzini,Fulvia Felluga,Giorgio Nardin,Alessandro Pizzioli,Giuliana Pitacco,Ennio Valentin J. Chem. Soc. Perkin Trans. 1 1996 1961

-

4. Triazines and related products. Part VIII. Potential irreversible chymotrypsin inhibitors: 3-alkyl-1,2,3-benzotriazin-4(3H)-ones and o-azidobenzamidesA. C. Mair,M. F. G. Stevens J. Chem. Soc. C 1971 2317

-

5. 279. Interaction between carbonyl groups and biologically essential substituents. Part I. The effect of ketones on optically active amino-derivativesF. Bergel,G. E. Lewis,S. F. D. Orr,J. Butler J. Chem. Soc. 1959 1431

949-67-7 (L-Tyrosine Ethyl Ester) Produtos relacionados

- 42406-77-9(L-Tyrosine benzyl ester)

- 1080-06-4(Methyl L-tyrosinate)

- 18869-47-1(Tyrosine, methyl ester)

- 34081-17-9(ethyl 2-amino-3-(4-hydroxyphenyl)propanoate)

- 3410-66-0(Methyl D-Tyrosinate)

- 16874-12-7(L-tyrosine tert-butyl ester)

- 2228958-04-9(1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-en-1-one)

- 1539060-97-3(4-(2,5-dimethylfuran-3-yl)piperidine)

- 2138244-55-8(Methanone, cyclopentyl[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-)

- 2763887-96-1((2R)-morpholin-2-ylmethanesulfonyl chloride)